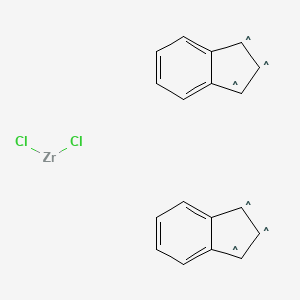

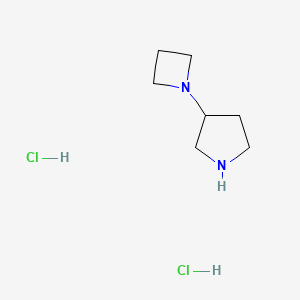

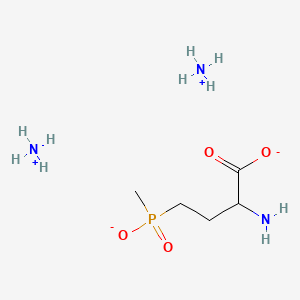

![molecular formula C10H27N4Na2O16P B8048883 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B8048883.png)

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium 5’-inosinate octahydrate: (disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate) is a chemical compound commonly used as a flavor enhancer in the food industry. It is a sodium salt of inosinic acid and is often found in combination with disodium guanylate. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium 5’-inosinate octahydrate can be synthesized through the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process produces inosinic acid, which is then neutralized with sodium hydroxide to form disodium 5’-inosinate. The compound is then crystallized and purified to obtain the octahydrate form.

Industrial Production Methods

In industrial settings, the production of disodium 5’-inosinate octahydrate involves large-scale fermentation processes. The fermentation broth is subjected to filtration and concentration steps to isolate inosinic acid. This is followed by neutralization with sodium hydroxide and subsequent crystallization to yield the octahydrate form. The final product is dried and packaged for use in the food industry.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 5’-inosinate octahydrate primarily undergoes hydrolysis and substitution reactions.

Hydrolysis: In aqueous solutions, it can hydrolyze to form inosinic acid and sodium ions.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction occurs under mild conditions.

Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.

Major Products

Hydrolysis: Inosinic acid and sodium ions.

Substitution: Compounds where sodium is replaced by other cations, such as potassium inosinate.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, disodium 5’-inosinate octahydrate is used as a standard for calibrating instruments in analytical chemistry due to its well-defined properties.

Biology

In biological research, it is used to study nucleotide metabolism and the role of nucleotides in cellular processes. It serves as a precursor for the synthesis of other nucleotides and nucleosides.

Medicine

In medicine, disodium 5’-inosinate octahydrate is investigated for its potential therapeutic effects, particularly in enhancing the efficacy of certain drugs by improving their taste and palatability.

Industry

In the food industry, it is widely used as a flavor enhancer in products such as soups, sauces, and snacks. Its ability to enhance the umami taste makes it a valuable additive in processed foods.

Wirkmechanismus

Disodium 5’-inosinate octahydrate exerts its effects primarily through its interaction with taste receptors. It enhances the umami taste by binding to specific receptors on the tongue, which are responsible for detecting savory flavors. This interaction amplifies the perception of umami, making foods taste more flavorful.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disodium guanylate: Another flavor enhancer that works synergistically with disodium 5’-inosinate to enhance umami taste.

Monosodium glutamate: A widely used flavor enhancer that also targets umami taste receptors.

Disodium succinate: Another compound used to enhance savory flavors in food products.

Uniqueness

Disodium 5’-inosinate octahydrate is unique in its ability to work synergistically with other flavor enhancers like disodium guanylate and monosodium glutamate. This synergy results in a more pronounced umami taste, making it a preferred choice in the food industry. Additionally, its octahydrate form provides stability and ease of handling in industrial applications.

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLBOYKTJDMLH-NAGQJCCQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27N4Na2O16P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

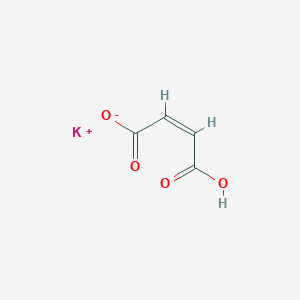

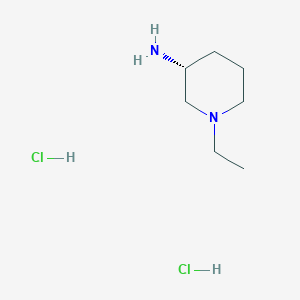

![2,2-dimethylpropanoyloxymethyl 7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8048845.png)

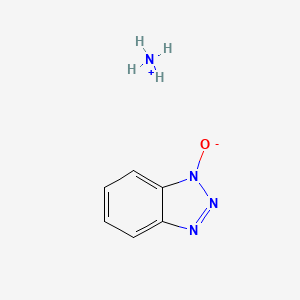

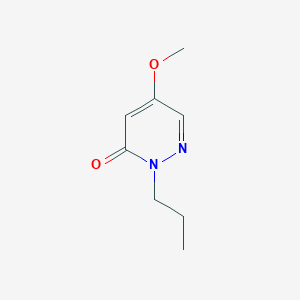

![[2-[(6S,8S,9R,10S,11S,13R,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B8048864.png)

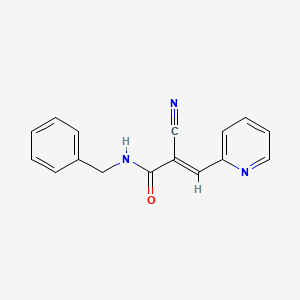

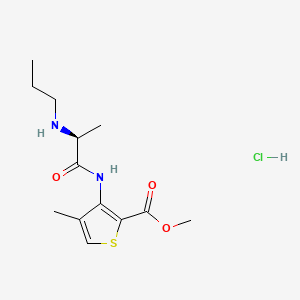

![(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B8048866.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B8048873.png)